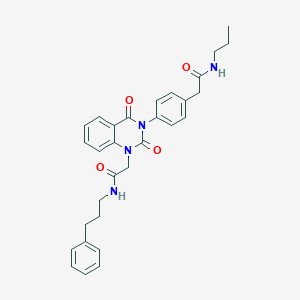

![molecular formula C17H18N2O3 B3010900 N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide CAS No. 423728-37-4](/img/structure/B3010900.png)

N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

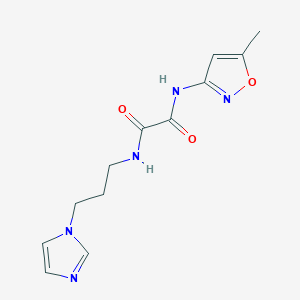

“N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide” is a chemical compound that has been provided to early discovery researchers as part of a collection of unique chemicals . The linear formula of this compound is C16H17NO2 .

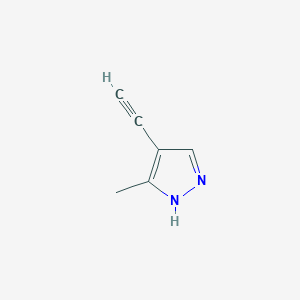

Molecular Structure Analysis

The molecular structure of “N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide” is represented by the SMILES stringO=C(NCCC1=CC=C(OC)C=C1)C2=CC=CC=C2 . This indicates that the compound contains a benzamide group attached to a 4-methoxyphenyl ethyl group. Physical And Chemical Properties Analysis

The compound “N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide” has a molecular weight of 269.338 Da . Other physical and chemical properties such as solubility and stability are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

- IY-80843, a derivative similar to N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide, has been identified as a potent H2-receptor antagonist with effects on the central nervous and cardiovascular systems. It shows dose-dependent effects such as ptosis, suppression of locomotion, hypothermia, and hypotension in mice, rats, and dogs (Kim et al., 1995).

Chemical Synthesis and Reactions

- In chemical synthesis, N-[2-(4-methoxyphenyl)ethyl]benzamides react with phosphorus pentoxide to yield both normal and abnormal Bischler–Napieralski reaction products. This reaction is significant in organic synthesis and the mechanism has been studied (Doi et al., 1997).

- Lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide at low temperatures with n-BuLi in THF leads to high yields of products involving ring substitution. This is unexpected and offers insights into the reactivity and potential applications in synthetic chemistry (Smith et al., 2012).

Neurological Research

- Research involving compounds structurally related to N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide, such as WAY-100635 and GR127935, demonstrates impacts on serotonin-containing neurons, providing insights into potential neurological and psychiatric applications (Craven et al., 1994).

Miscellaneous Applications

- In the field of materials science and corrosion, derivatives of (4-methoxyphenyl)amine, closely related to N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide, have been synthesized and studied for their corrosion inhibition efficiency, showcasing their potential in industrial applications (Djenane et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with enzymes such as thiol protease , which plays a key role in the removal of the invariant chain from MHC class II molecules .

Mode of Action

It’s plausible that it may interact with its target enzyme, potentially inhibiting its function

Biochemical Pathways

Related compounds have been shown to influence pro-survival pathways and regulate energy homeostasis . This suggests that N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide might have similar effects, but further studies are required to confirm this.

Result of Action

Related compounds have been shown to exhibit neuroprotective effects, inhibiting hypoglycemia and serum limitation-induced apoptosis in pc12 cells

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-15-9-7-13(8-10-15)11-12-18-16(20)17(21)19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHGNYORZDICJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)

![5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide](/img/structure/B3010820.png)

![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)